molecular formula C27H33NO7 B1673729 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 343307-76-6

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

Cat. No.: B1673729
CAS No.: 343307-76-6
M. Wt: 483.6 g/mol
InChI Key: IOFNKUXFKVPLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L48H37 is a specific myeloid differentiation 2 (MD2) inhibitor.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule formation . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often result in the inhibition of enzyme activity, leading to various downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of P-glycoprotein (P-gp), a transporter protein involved in drug resistance . Additionally, it affects the expression of genes related to cell cycle regulation and apoptosis, leading to altered cellular functions and potentially inducing cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of tubulin polymerization is a key mechanism by which the compound exerts its anti-cancer effects. Additionally, it can inhibit the activity of Hsp90, TrxR, and HLSD1, leading to changes in protein folding, redox balance, and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported by P-gp, which affects its intracellular concentration and distribution . Additionally, its binding to plasma proteins can influence its pharmacokinetics and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with tubulin and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity .

Properties

IUPAC Name

1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFNKUXFKVPLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400787
Record name 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343307-76-6
Record name 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Reactant of Route 2
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Reactant of Route 4
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.